(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile
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Overview
Description
(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and two methoxy groups attached to a but-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dimethoxy-3-methylbut-2-enal with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or other nucleophilic reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution or elimination reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-3-methylbut-2-enal: Similar structure but with an aldehyde group instead of a nitrile group.
4,4-Dimethoxy-3-methylbut-2-ene: Lacks the nitrile group, making it less reactive in certain types of reactions.
4,4-Dimethoxy-3-methylbut-2-enamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(E)-4,4-dimethoxy-3-methylbut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(4-5-8)7(9-2)10-3/h4,7H,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEORIKGLMGDRB-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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